molecular formula C11H20ClN B13486312 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride

4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride

Cat. No.: B13486312
M. Wt: 201.73 g/mol
InChI Key: ZGZNPDLNQNVZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core is known for its high strain and three-dimensional structure, which makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride typically involves the formation of the BCP core, followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:

Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs continuous flow processes to generate [1.1.1]propellane on demand. This allows for the direct derivatization into various BCP species .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized BCP derivatives, which can be further utilized in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic other chemical structures, allowing it to bind to specific receptors or enzymes effectively. This bioisosteric replacement can enhance the compound’s potency, selectivity, and pharmacokinetic profile .

Comparison with Similar Compounds

Uniqueness: 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride stands out due to its specific bioisosteric properties, which allow it to replace a wide range of chemical structures effectively. Its ability to enhance solubility, potency, and metabolic stability makes it a valuable tool in various scientific fields .

Properties

Molecular Formula

C11H20ClN

Molecular Weight

201.73 g/mol

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C11H19N.ClH/c1-3-12-4-2-9(1)5-11-6-10(7-11)8-11;/h9-10,12H,1-8H2;1H

InChI Key

ZGZNPDLNQNVZRP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC23CC(C2)C3.Cl

Origin of Product

United States

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